molecular formula C20H14O4 B3916562 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one

3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one

Cat. No. B3916562
M. Wt: 318.3 g/mol
InChI Key: ZAKHZIRLXWSBIQ-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one, also known as Moracin M, is a natural compound that has been isolated from the root bark of Morus alba L. (white mulberry). This compound has attracted attention from the scientific community due to its potential therapeutic applications in various diseases, such as cancer, inflammation, and diabetes.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M is not fully understood. However, it has been suggested that 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M exerts its anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival, proliferation, and apoptosis. 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has also been reported to activate the p38 MAPK signaling pathway, which is responsible for the induction of apoptosis in cancer cells. Additionally, 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been reported to have several biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Moreover, it has been reported to improve glucose tolerance and insulin sensitivity in diabetic mice.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in lab experiments include its natural origin, its potential therapeutic applications, and its ability to induce apoptosis in cancer cells. However, the limitations of using 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in lab experiments include its low yield during synthesis, its limited solubility in water, and the need for further studies to fully understand its mechanism of action.

Future Directions

Further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M and its potential therapeutic applications. Future studies should focus on its pharmacokinetics and pharmacodynamics, as well as its toxicity and safety profiles. Moreover, the development of new synthesis methods to increase the yield of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M would be beneficial for its commercial production. Additionally, the use of 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M in combination with other anticancer drugs or natural compounds could enhance its anticancer properties and reduce its toxicity.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been studied extensively for its potential therapeutic applications. Several studies have reported its anticancer properties against various cancer cell lines, including breast, lung, and liver cancer. 3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one M has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth. Moreover, it has also been reported to have anti-inflammatory and antidiabetic effects.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O4/c21-17(9-5-13-6-10-18-19(11-13)24-12-23-18)16-8-7-14-3-1-2-4-15(14)20(16)22/h1-11,22H,12H2/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAKHZIRLXWSBIQ-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Reactant of Route 2
Reactant of Route 2
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Reactant of Route 3
Reactant of Route 3
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Reactant of Route 5
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one
Reactant of Route 6
3-(1,3-benzodioxol-5-yl)-1-(1-hydroxy-2-naphthyl)-2-propen-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.